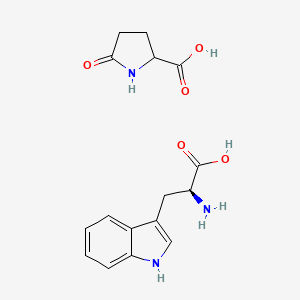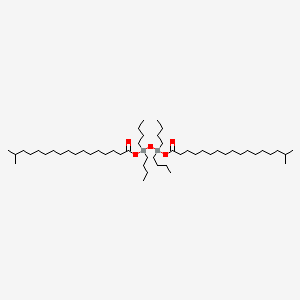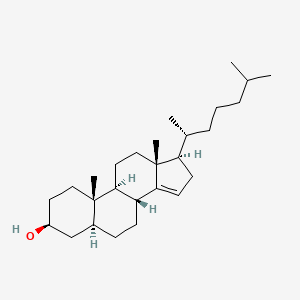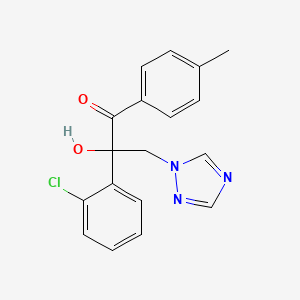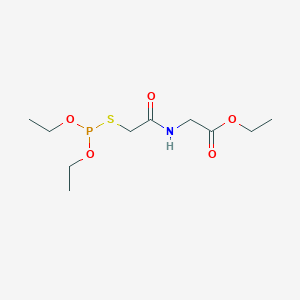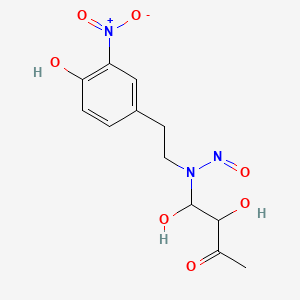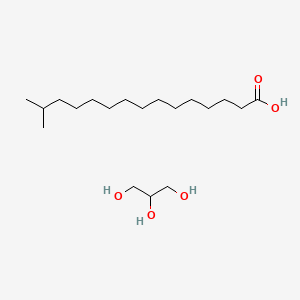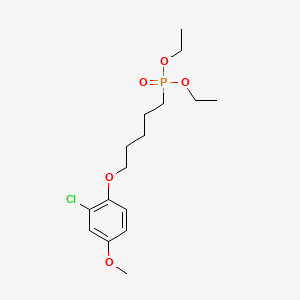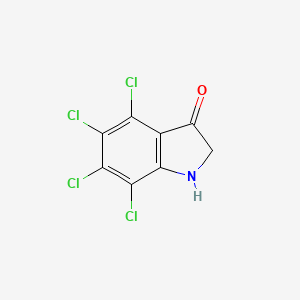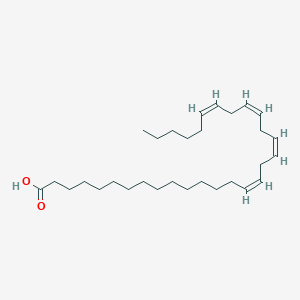
15Z,18Z,21Z,24Z-triacontatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacontatetraenoic acid is a very long-chain ω−6 fatty acid that is characterized by having four double bonds located at positions 15, 18, 21, and 24. Its chemical formula is C30H52O2, and it is known for its polyunsaturated nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triacontatetraenoic acid can be synthesized through various organic synthesis methods. One common approach involves the elongation of shorter fatty acid chains through a series of desaturation and elongation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of triacontatetraenoic acid often involves the extraction from natural sources, such as marine sponges. For example, the marine sponge Cliona celata has been found to contain significant amounts of this fatty acid. The extraction process typically involves solvent extraction followed by purification steps such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Triacontatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated fatty acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alcohols or amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced fatty acids, and substituted esters or amides. These products can have different physical and chemical properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Triacontatetraenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of long-chain polyunsaturated fatty acids.
Biology: It plays a role in cell membrane structure and function, influencing membrane fluidity and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the formulation of specialized lubricants and surfactants due to its unique chemical properties
Wirkmechanismus
The mechanism of action of triacontatetraenoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also interact with various molecular targets, such as enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other long-chain polyunsaturated fatty acids, such as:
Eicosapentaenoic acid (EPA): A 20-carbon fatty acid with five double bonds.
Docosahexaenoic acid (DHA): A 22-carbon fatty acid with six double bonds.
Arachidonic acid: A 20-carbon fatty acid with four double bonds.
Uniqueness
Triacontatetraenoic acid is unique due to its longer carbon chain (30 carbons) and the specific positions of its double bonds. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
71387-73-0 |
|---|---|
Molekularformel |
C30H52O2 |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
(15Z,18Z,21Z,24Z)-triaconta-15,18,21,24-tetraenoic acid |
InChI |
InChI=1S/C30H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-29H2,1H3,(H,31,32)/b7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
OYFUVVSDGVEUMN-DOFZRALJSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


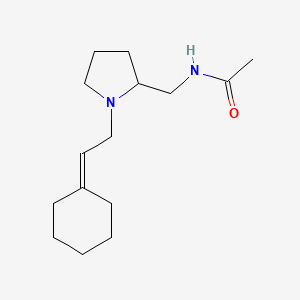
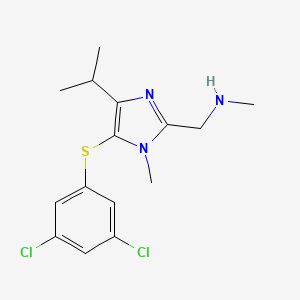
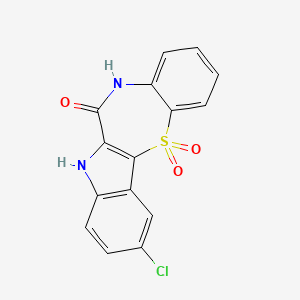
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
